2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 207981-46-2) is a highly reactive, bifunctional fluorinated building block widely utilized in pharmaceutical and agrochemical development. It combines an electrophilic acid chloride with an ortho-fluoro substituent and a meta-trifluoromethyl group. This specific substitution pattern is critical for installing the 2-fluoro-5-(trifluoromethyl)phenyl pharmacophore, which imparts distinct lipophilicity, metabolic stability, and conformational rigidity to target molecules [1]. From a procurement perspective, this pre-activated acyl chloride is prioritized over its corresponding carboxylic acid because it enables direct, high-yielding amidation with sterically hindered or weakly nucleophilic amines, eliminating the need for expensive and mass-intensive peptide coupling reagents [2].
Substituting 2-Fluoro-5-(trifluoromethyl)benzoyl chloride with its free carboxylic acid analog (2-fluoro-5-(trifluoromethyl)benzoic acid) introduces significant process inefficiencies. The ortho-fluoro group creates steric hindrance around the carbonyl, which, combined with the electron-withdrawing nature of the trifluoromethyl group, severely impedes standard coupling reactions. Using the free acid requires stoichiometric amounts of expensive coupling agents like HATU or EDC, which inflate costs and complicate downstream purification [1]. Furthermore, substituting with 3-(Trifluoromethyl)benzoyl chloride (omitting the ortho-fluoro atom) fundamentally alters the conformational landscape of the resulting amide; the ortho-fluorine is essential for locking the dihedral angle via dipole interactions, a non-negotiable feature in the structure-activity relationship (SAR) of specific kinase and GPBAR1 inhibitors [2].
In the synthesis of GPBAR1 agonists, reacting 2-Fluoro-5-(trifluoromethyl)benzoyl chloride with sterically hindered, weakly nucleophilic amines (e.g., methyl-(4-o-tolyl-pyridin-3-yl)-amine) achieves direct conversion using only a simple base like DIPEA. This approach yields approximately 53% of the desired complex amide without any specialized coupling additives [1]. In contrast, attempting similar couplings with ortho-fluoro substituted benzoic acids typically requires excess HATU and prolonged reaction times, often yielding comparable or lower results while generating significant uronium byproducts [2].
| Evidence Dimension | Amidation yield and reagent requirement |
| Target Compound Data | 53% yield using only DIPEA base |
| Comparator Or Baseline | Free benzoic acid requiring stoichiometric HATU |
| Quantified Difference | Eliminates the need for >1.0 equivalent of heavy coupling reagents while maintaining viable yields for hindered amines |
| Conditions | Solution-phase coupling in CH2Cl2 at room temperature |
Procuring the acid chloride directly reduces the cost of goods and simplifies purification by avoiding mass-intensive peptide coupling reagents.
For industrial scale-up, the choice between an acid chloride and a free carboxylic acid significantly impacts the Process Mass Intensity (PMI). Utilizing 2-Fluoro-5-(trifluoromethyl)benzoyl chloride requires only a low-molecular-weight tertiary amine (e.g., DIPEA, MW 129.2 g/mol) to neutralize the HCl byproduct [1]. Conversely, activating the corresponding benzoic acid requires coupling agents such as HATU (MW 380.2 g/mol) and often an additive like HOBt. This substitution saves over 300 grams of reagent mass per mole of target compound synthesized, directly translating to reduced waste and lower raw material costs [2].
| Evidence Dimension | Coupling reagent mass overhead |
| Target Compound Data | 0 g/mol of specialized coupling agents required |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)benzoic acid (requires ~380 g/mol HATU) |
| Quantified Difference | Reduction of >300 g of reagent waste per mole of product |
| Conditions | Standard amide bond formation workflows |
Minimizing reagent mass overhead is critical for process chemists aiming to improve the sustainability and cost-efficiency of pharmaceutical manufacturing.
The presence of the ortho-fluoro substituent in 2-Fluoro-5-(trifluoromethyl)benzoyl chloride acts as a critical conformational lock in the final amide product. When incorporated into kinase or GPBAR1 inhibitors, the ortho-fluorine restricts the rotation of the amide bond due to steric and dipole-dipole interactions, forcing the molecule into a bioactive conformation [1]. Replacing this building block with 3-(Trifluoromethyl)benzoyl chloride results in a loss of this conformational rigidity, which alters the binding kinetics and metabolic stability of the synthesized compound [2].
| Evidence Dimension | Dihedral angle restriction and target affinity |
| Target Compound Data | Restricted rotation yielding a locked, bioactive conformation |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzoyl chloride (freely rotating amide bond) |
| Quantified Difference | Provides essential steric/dipole constraints missing in the non-ortho-fluorinated analog |
| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |
Buyers optimizing for specific receptor binding kinetics must procure this exact substitution pattern to maintain the required conformational profile.
Procured for direct, reagent-free acylation of sterically hindered 3-aminopyridines, enabling the rapid development of metabolically stable candidates for type II diabetes therapies [1].
A reliable precursor for installing the 2-fluoro-5-(trifluoromethyl)phenyl pharmacophore, which provides critical conformational locking required for high-affinity target engagement in oncology and pain management [2].
Highly suited for solution-phase parallel synthesis of amide libraries, as its high reactivity allows for complete conversion without the addition of complex, difficult-to-remove coupling additives [1].
Corrosive